

# Application of RET-IN-23 in Organoid Cultures

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## Compound of Interest

Compound Name: RET-IN-23

Cat. No.: B14856834

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## Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the development and progression of various human cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1] Constitutive activation of RET signaling, through mutations or gene fusions, leads to uncontrolled cell proliferation and survival.[2][3] **RET-IN-23** is a potent and selective inhibitor of the RET kinase.[3] Patient-derived organoids (PDOs), which recapitulate the genetic and phenotypic characteristics of the original tumor, have emerged as a powerful preclinical model for evaluating the efficacy of targeted therapies.[4][5] This document provides a detailed protocol for the application of **RET-IN-23** in cancer organoid cultures to assess its therapeutic potential.

## Mechanism of Action

**RET-IN-23** is a small molecule inhibitor that targets the ATP-binding site of the RET protein.[3] By competitively binding to this site, **RET-IN-23** prevents the phosphorylation and activation of the RET kinase, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[3] The canonical RET signaling pathway involves the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor- $\alpha$  (GFR $\alpha$ ) co-receptor to the RET receptor, leading to its dimerization and autophosphorylation.[2][6] This activation triggers multiple downstream cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7]

## Signaling Pathway

Caption: RET Signaling Pathway and Inhibition by **RET-IN-23**.

## Experimental Protocols

### I. Generation of Patient-Derived Tumor Organoids

This protocol is adapted from established methods for generating organoids from solid tumor tissues.[\[8\]](#)[\[9\]](#)

Materials:

- Fresh tumor tissue
- DMEM/F12 medium
- Collagenase Type II
- Dispase
- DNase I
- Fetal Bovine Serum (FBS)
- Matrigel®
- Organoid Growth Medium (see recipe below)
- Y-27632 ROCK inhibitor

Organoid Growth Medium Recipe:

Component	Final Concentration
Advanced DMEM/F12	Base
1x	B27 Supplement
1x	N2 Supplement
1.25 mM	N-Acetylcysteine
10 mM	Nicotinamide
50 ng/mL	Human EGF
100 ng/mL	Noggin
500 ng/mL	R-spondin1
10 $\mu$ M	Y-27632 (for the first 72h)
10 mM	SB202190

Procedure:

- Wash the fresh tumor tissue with cold DMEM/F12 medium.
- Mince the tissue into small pieces (1-2 mm<sup>3</sup>) using sterile scalpels.
- Digest the tissue fragments in a solution of Collagenase Type II, Dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion with DMEM/F12 containing 10% FBS.
- Filter the cell suspension through a 70  $\mu$ m cell strainer to remove undigested tissue.
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in a small volume of Organoid Growth Medium and mix with Matrigel® at a 1:2 ratio.
- Plate 50  $\mu$ L domes of the Matrigel-cell suspension mixture into a pre-warmed 24-well plate.

- Incubate at 37°C for 15-20 minutes to solidify the Matrigel.
- Add 500 µL of Organoid Growth Medium (supplemented with Y-27632 for the first 72 hours) to each well.
- Culture the organoids at 37°C and 5% CO<sub>2</sub>, changing the medium every 2-3 days.

## II. Drug Treatment and Viability Assay

Materials:

- Established tumor organoid cultures
- **RET-IN-23**
- DMSO (vehicle control)
- Organoid Growth Medium
- CellTiter-Glo® 3D Cell Viability Assay

Procedure:

- Passage organoids and seed them into a 96-well plate as described above.
- Allow the organoids to grow for 3-4 days.
- Prepare a serial dilution of **RET-IN-23** in Organoid Growth Medium. A final concentration range of 0.1 nM to 10 µM is recommended as a starting point. Include a vehicle control (DMSO).
- Replace the medium in each well with the medium containing the appropriate concentration of **RET-IN-23** or vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Measure organoid viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.

- Record the luminescence signal using a plate reader.

## Experimental Workflow

Caption: Experimental workflow for testing **RET-IN-23** in organoids.

## Data Presentation

The following table summarizes hypothetical quantitative data from the treatment of various patient-derived cancer organoids with **RET-IN-23**.

Organoid Line	Cancer Type	RET Alteration	IC50 (nM) of RET-IN-23
PDO-1	NSCLC	KIF5B-RET Fusion	8.5
PDO-2	MTC	M918T Mutation	15.2
PDO-3	NSCLC	CCDC6-RET Fusion	11.8
PDO-4	NSCLC	Wild-type RET	>10,000
PDO-5	Pancreatic	Wild-type RET	>10,000

NSCLC: Non-Small Cell Lung Cancer; MTC: Medullary Thyroid Carcinoma. Data are representative and for illustrative purposes only.

## Conclusion

The use of patient-derived organoids provides a robust platform for the preclinical evaluation of targeted therapies like **RET-IN-23**. The protocols outlined in this document offer a comprehensive guide for researchers to assess the efficacy of RET inhibitors in a patient-relevant in vitro model system. The ability of organoids to predict patient responses to treatment highlights their importance in advancing personalized medicine.[8]

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